

Trimethyl Orthovalerate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Trimethyl orthovalerate

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Abstract

Trimethyl orthovalerate, systematically known as 1,1,1-trimethoxypentane according to IUPAC nomenclature, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers in the pharmaceutical and chemical industries.

Chemical Identity and Synonyms

Trimethyl orthovalerate is an organic compound classified as an orthoester. Its unique structure, featuring three methoxy groups attached to a single carbon atom, imparts specific reactivity that is leveraged in various chemical transformations.

IUPAC Name: 1,1,1-trimethoxypentane[1][2]

Synonyms:

- Methyl orthovalerate[1][3]
- Orthovaleric acid, trimethyl ester[1][4][5][6]

- Pentane, 1,1,1-trimethoxy-[1][4]
- Trimethyl orthopentanoate[4][7]

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of **trimethyl orthovalerate** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

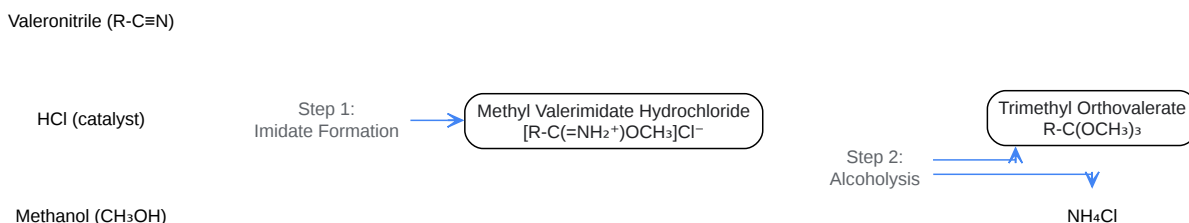
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₈ O ₃	[1][3][8]
Molecular Weight	162.23 g/mol	[1][3][8]
CAS Number	13820-09-2	[1][3][8]
Appearance	Clear colorless liquid	[8]
Boiling Point	164-166 °C (at 760 mmHg)	[3][9][10]
60 °C (at 14 mmHg)	[3]	
Density	0.941 g/mL at 25 °C	[9][10]
0.92 g/mL at 20 °C	[8]	
Refractive Index (n _D ²⁰)	1.410	[9][10]
Flash Point	42 °C (107.6 °F) - closed cup	[9][10]
Solubility	Soluble in organic solvents; limited solubility in water.	[4]

Synthesis of Trimethyl Orthovalerate

The most common and well-established method for the synthesis of **trimethyl orthovalerate** is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then alcoholized to the orthoester.

Pinner Reaction: An Overview

The Pinner reaction provides a direct route to orthoesters from nitriles. The general mechanism involves the activation of the nitrile by an acid, followed by nucleophilic attack of an alcohol to form an imidate. Subsequent alcoholysis in the presence of excess alcohol yields the final orthoester product.



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Pinner reaction for **trimethyl orthovalerate** synthesis.

Detailed Experimental Protocol for Synthesis

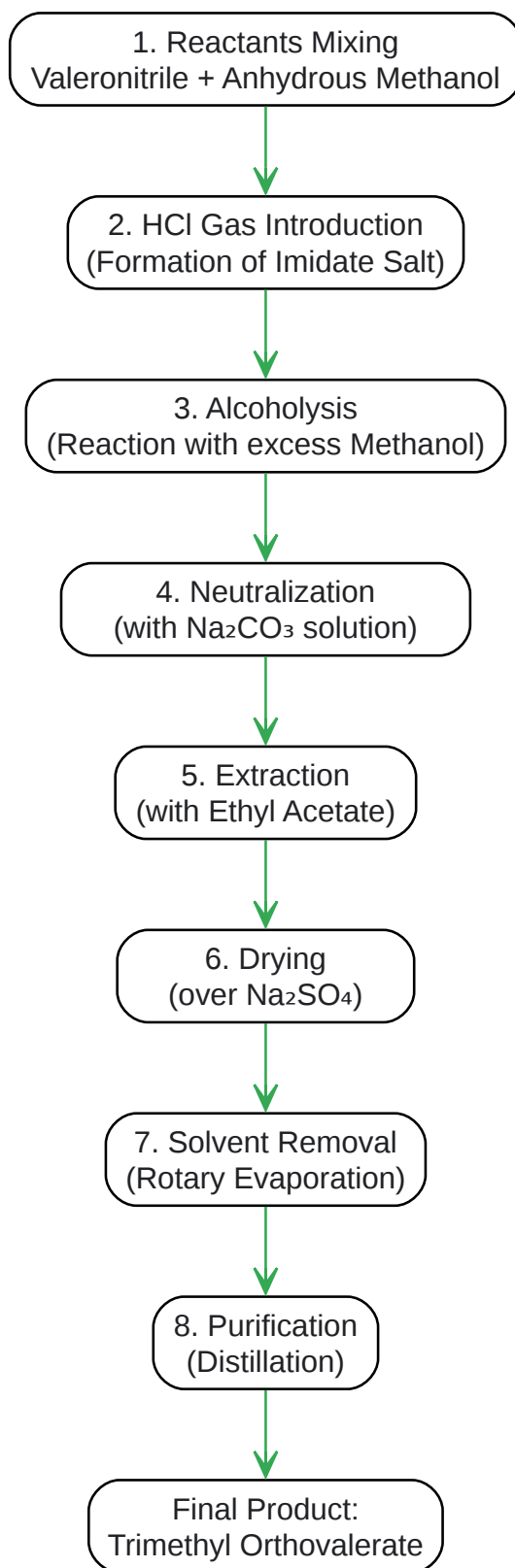
The following protocol is adapted from a greener Pinner synthesis methodology for trimethyl orthoesters.^[5]

Materials:

- Valeronitrile
- Methanol (anhydrous)
- Hydrogen chloride (gas)
- Sodium carbonate (0.5 M aqueous solution)
- Ethyl acetate
- Sodium sulfate (anhydrous)

Procedure:

- **Imidate Hydrochloride Formation:** In a flask equipped for gas inlet, a mixture of valeronitrile and a moderate excess of anhydrous methanol is cooled to 5 °C. Anhydrous hydrogen chloride gas is bubbled through the solution. The reaction progress is monitored until the formation of the methyl valerimidate hydrochloride salt is complete. This intermediate can be isolated with excellent yields (>90%).
- **Alcoholysis:** The isolated imidate hydrochloride is then subjected to methanolysis. The salt is stirred with an excess of methanol at a temperature between 25-65 °C.
- **Work-up and Purification:** Upon completion of the reaction, the solid ammonium chloride is allowed to settle. The supernatant is transferred to a flask containing a 0.5 M aqueous solution of sodium carbonate for neutralization. The aqueous phase is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.
- **Distillation:** The crude product, a pale yellow liquid, is purified by distillation to yield pure **trimethyl orthovalerate** (reported yield of 58%).^[5]



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Experimental workflow for the synthesis of **trimethyl orthovalerate**.

Applications in Organic Synthesis

Trimethyl orthovalerate is a valuable reagent in a variety of organic transformations, primarily serving as a protecting group for carboxylic acids and as a precursor for the formation of other functional groups.

Protection of Carboxylic Acids

Orthoesters are robust protecting groups for carboxylic acids, offering stability in basic and nucleophilic conditions.^[6] While a specific protocol for using **trimethyl orthovalerate** as a protecting group was not detailed in the search results, the general principle involves the conversion of the carboxylic acid to the corresponding orthoester, which can be later hydrolyzed back to the carboxylic acid under mild acidic conditions.

Synthesis of Heterocyclic Compounds

Orthoesters are widely used in the synthesis of various heterocyclic systems. For example, they can react with compounds containing appropriately positioned nucleophiles to form rings. While the search results did not provide a specific protocol for **trimethyl orthovalerate** in this context, it is a known application for orthoesters in general.

Acylation Reactions: A Model Protocol

Orthoesters can be used for the regioselective acylation of polyol-containing molecules. The following is an experimental protocol for the synthesis of 9-O-acetylated N-acetylneuraminic acid using trimethyl orthoacetate, which serves as a model for how **trimethyl orthovalerate** could be used in similar acylation reactions.^[3]

Materials:

- N-acetylneuraminic acid
- Dimethyl sulfoxide (DMSO)
- p-Toluenesulfonic acid (p-TsOH)
- Trimethyl orthoacetate (as a model for **trimethyl orthovalerate**)

- DOWEX-1X8 formate anion exchange resin
- Formic acid

Procedure:

- To a solution of N-acetylneuraminic acid (1 eq.) in DMSO, a catalytic amount of p-TsOH is added.
- Trimethyl orthoacetate (2 eq.) is then added to the solution.
- The reaction mixture is stirred at room temperature for 20 minutes.
- The resulting mixture is directly purified by column chromatography on DOWEX-1X8 formate anion exchange resin.
- The column is washed with water and then eluted with formic acid.
- The formic acid is removed under reduced pressure to yield the 9-O-acetylated product.[3]

This protocol highlights the utility of orthoesters in achieving regioselective acylation under mild conditions, a strategy that can be extended to **trimethyl orthovalerate** for the introduction of a valeryl group.

Safety and Handling

Trimethyl orthovalerate is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.

Conclusion

Trimethyl orthovalerate is a valuable and versatile chemical intermediate with a well-defined synthesis and a range of potential applications in organic chemistry. Its utility as a synthetic building block, particularly in the protection of carboxylic acids and the synthesis of complex molecules, makes it an important tool for researchers in drug discovery and development. The

experimental protocols and data presented in this guide provide a solid foundation for the safe and effective use of **trimethyl orthovalerate** in a laboratory setting.

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